molecular formula C9H8ClFO3 B2785275 Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester CAS No. 853569-68-3

Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester

Cat. No. B2785275
CAS RN: 853569-68-3
M. Wt: 218.61
InChI Key: OWHOIUUHJWCGCF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester, also known as CF3-benzoic acid, is a chemical compound with the molecular formula C9H8ClFO3. It is a white crystalline solid that is widely used in the chemical industry for various purposes.

Scientific Research Applications

Precursor for Agrochemical and Pharmaceutical Products

Fluoro- and chloro-substituted benzoic acid derivatives, such as the compound , have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products .

Food Additives and Dyes

These compounds are also used in the production of food additives and dyes . The specific properties of these compounds, such as their stability and reactivity, make them suitable for these applications.

Synthesis of Furosemide

The compound is used as a starting reagent for the synthesis of furosemide . Furosemide is a potent diuretic used in the treatment of edema and hypertension.

Synthesis of 4’-chloro-2’-fluoroacetophenone

It is also used in the synthesis of 4’-chloro-2’-fluoroacetophenone . This compound has various applications in organic synthesis.

Synthesis of Novel Herbicidal Isoxazolecarboxamides

The compound is used in the synthesis of novel herbicidal isoxazolecarboxamides . These compounds have potential applications in agriculture for weed control.

Preparation of Potential Liquid Crystals

The compound is used in the preparation of potential liquid crystals . Liquid crystals have applications in various fields, including display technology and thermography.

properties

IUPAC Name

methyl 2-chloro-5-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHOIUUHJWCGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-fluoro-4-methoxybenzoate

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4,5-difluoro-benzoic acid (15.0 kg, 99 wgt % purity, 77.1 moles, 1.00 eq) and dimethylformamide (0.2 kg, 2.73 moles, 0.04 eq) in toluene (75.9 kg) was treated with oxalyl chloride (19.8 kg, 156.0 moles, 2.02 eq) while maintaining the temperature at <25° C. over 2 hours. The mixture was heated to 50° C. and held 1 hour. At this point, HPLC indicated reaction completion. Remaining oxalyl chloride was removed by distillation, the pot temperature rising from 85 to 110° C. reflecting the removal of the lower boiling oxalyl chloride until only toluene was distilling. The cooled reaction mass (<25° C.) was transferred to another vessel that contained 25 weight % sodium methoxide in methanol (50.5 kg, 233.7 moles, 3.03 eq) in methanol (90.0 kg). The mixture was stirred overnight at 25° C. and monitored by HPLC. The methanol was removed by distillation at 50° C./150 mmHg vacuum while the volume was maintained by the addition of toluene (total of 184.6 kg added). The distillation was continued until the methanol content by GC was 1.16 v/v %. The resulting solution was washed sequentially (each first stirred for 15 minutes) with water (150.0 kg), 1.6 weight % hydrochloric acid (37.0 kg), aqueous sodium bicarbonate (1.85 kg sodium bicarbonate in 33.15 kg water), and water (35.0 kg). The washed solution was filtered through a 0.2 micron cartridge filter and the volume reduced by half by distillation at 50° C./150 mmHg vacuum. The mixture was heated to 80° C. to redissolve the solids that had appeared and heptane (68.0 kg) was added while maintaining the temperature at 70° C. The slurry was cooled to 5° C. and held overnight. The crystals were collected by filtration, washed with heptane (34.0 kg) and dried at 50° C./50 mmHg to yield 14.4 kg (85% yield) of pure 2-chloro-5-fluoro-4-methoxy-benzoic acid methyl ester product.
Quantity
15 kg
Type
reactant
Reaction Step One
Quantity
19.8 kg
Type
reactant
Reaction Step One
Quantity
75.9 kg
Type
solvent
Reaction Step One
Quantity
0.2 kg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 kg
Type
solvent
Reaction Step Three
Quantity
50.5 kg
Type
solvent
Reaction Step Four

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